![molecular formula C14H20N2O2 B5303856 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine](/img/structure/B5303856.png)
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine
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Overview
Description
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine, also known as ADFP, is a chemical compound that has been extensively studied for its potential pharmacological properties. ADFP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine may exert its pharmacological effects by modulating the activity of various signaling pathways. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to induce apoptosis in cancer cells by activating caspases. In addition, 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its broad range of biological activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit anti-inflammatory, antitumor, and antifungal activities, making it a useful compound for studying various diseases. However, one of the limitations of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. One area of research is the development of more efficient synthesis methods for 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in vivo. Additionally, the potential use of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a therapeutic agent in various diseases, including cancer and inflammation, warrants further investigation.
Synthesis Methods
The synthesis of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine involves the reaction of 1-allylpiperazine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a white solid with a melting point of 109-110°C. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.
Scientific Research Applications
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-15-6-8-16(9-7-15)14(17)13-10-11(2)18-12(13)3/h4,10H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNZYYFLFBUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone |
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